9beta-Pimara-7,15-dien-19-oic acid
Description
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4aR,4bR,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16-,18-,19-,20+/m1/s1 |
InChI Key |
MXYATHGRPJZBNA-BDUQCRIQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
Origin of Product |
United States |
Preparation Methods
Raw Material Selection and Pre-Treatment
The primary natural sources of 9β-pimara-7,15-dien-19-oic acid are pine oleoresins and rosins, particularly from Pinus elliottii and Pinus massoniana. These resins contain a mixture of diterpene carboxylic acids, including abietic-type and pimaric-type resin acids. Pre-treatment steps are critical to isolate the target compound:
-
Neutral Substance Removal : Raw pine oleoresin or rosin is dissolved in petroleum ether (60–90°C boiling range) and filtered to remove insoluble impurities. Cyclohexylamine is added to precipitate resin acid ammonium salts, which are then washed and dried.
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Refinement : The ammonium salts are treated with hydrochloric acid in ether to regenerate free resin acids, followed by recrystallization in glacial acetic acid to enhance purity.
Maleation Reaction for Selective Isolation
A patented method employs maleic anhydride to selectively modify abietic-type resin acids, leaving pimaric-type acids unreacted due to their non-conjugated double bonds:
-
Reaction Conditions : Refined resin acids (1 part by weight) are dissolved in glacial acetic acid (0.05–30× mass) and reacted with maleic anhydride (0.3–1.5× mass) under microwave assistance.
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Crystallization and Filtration : The mixture is cooled to crystallize maleated abietic acids, which are filtered off. The filtrate contains enriched pimaric-type acids, including 9β-pimara-7,15-dien-19-oic acid.
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Yield and Purity : Using Pinus elliottii rosin, this method achieves a pimaric acid content of 19.10 wt% in the final product, as determined by gas chromatography (GC).
Chemical Synthesis Pathways
Oxidation of 9β-Pimara-7,15-dien-19-al
The aldehyde precursor, 9β-pimara-7,15-dien-19-al, is oxidized to the corresponding carboxylic acid using NADPH and oxygen in a reaction catalyzed by aldehyde dehydrogenase:
This enzymatic pathway, observed in Oryza sativa, provides a biosynthetic route but is less practical for large-scale production due to low yields.
Hydroxylation and Lactonization
Although primarily used for momilactone biosynthesis, hydroxylation at C-3 and C-6 positions of 9β-pimara-7,15-dien-19-oic acid offers insights into derivative formation:
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Reagents : Oxygen and NADPH drive hydroxylation, forming intermediates that cyclize to lactones.
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Challenges : Over-oxidation must be controlled to prevent degradation of the pimarane skeleton.
Biosynthetic Approaches
In Planta Production in Oryza sativa
Rice plants (Oryza sativa) naturally produce 9β-pimara-7,15-dien-19-oic acid as a precursor to momilactones. Key steps include:
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Terpene Synthase Activity : Conversion of geranylgeranyl pyrophosphate (GGPP) to 9β-pimara-7,15-diene.
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Oxidation Cascade : Sequential oxidation by cytochrome P450 enzymes to introduce the carboxylic acid group.
Microbial Heterologous Expression
Recent advances involve engineering E. coli or yeast to express terpene synthases and oxidases from rice. However, titers remain low (<10 mg/L), necessitating further optimization of metabolic flux.
Purification and Analytical Techniques
Solvent Partitioning
Crude extracts are partitioned between organic solvents (e.g., ethyl acetate) and alkaline aqueous solutions. The carboxylic acid group facilitates solubility in basic conditions (pH >10), enabling separation from neutral diterpenes.
Chromatographic Methods
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Column Chromatography : Silica gel eluted with hexane/ethyl acetate gradients isolates 9β-pimara-7,15-dien-19-oic acid with >90% purity.
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GC-MS Analysis : Methylation with tetramethyl ammonium hydroxide allows quantification via GC-MS. Key peaks include pimaric methyl (41.38 min) and isopimaric methyl (43.30 min).
Crystallization
Recrystallization from glacial acetic acid or methanol/water mixtures yields crystalline product, as confirmed by X-ray diffraction.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Natural Extraction | 15–20 | 85–90 | High | Low |
| Chemical Synthesis | 5–10 | 95–98 | Moderate | High |
| Biosynthesis | <1 | 70–80 | Low | Very High |
Q & A
Q. What are the established biosynthetic pathways for 9β-Pimara-7,15-dien-19-oic acid in plant systems?
The biosynthesis involves cytochrome P450-mediated oxidations. For example, CYP99A2/3 oxidizes pimaradiene precursors to 9β-Pimara-7,15-dien-19-oic acid via intermediate alcohols and aldehydes. Experimental validation includes in vitro enzyme assays using NADPH-hemoprotein reductases and HPLC to track intermediates .
Q. What methodologies are recommended for isolating 9β-Pimara-7,15-dien-19-oic acid from plant extracts?
Standard protocols involve ethanol or methanol extraction, followed by liquid-liquid partitioning and chromatographic purification (e.g., silica gel column chromatography, HPLC). Structural confirmation relies on NMR (¹H, ¹³C, 2D techniques) and mass spectrometry. Purity is assessed via melting point analysis and HPLC-UV .
Q. How can researchers design preliminary bioactivity screens for this compound?
Use cell-based assays:
- Anti-inflammatory activity : Measure nitric oxide inhibition in LPS-stimulated RAW264.7 macrophages using the Griess reagent .
- Apoptosis induction : Quantify cell death via flow cytometry (Annexin V/PI staining) in cancer models like HeLa cells .
- Antimicrobial activity : Perform broth microdilution assays against bacterial/fungal strains .
Advanced Research Questions
Q. How do structural modifications (e.g., stereochemistry, substituents) influence the reactivity of 9β-Pimara-7,15-dien-19-oic acid in photochemical reactions?
Photooxygenation studies reveal that steric hindrance at double bonds (e.g., C8 vs. C7) affects reaction efficiency. Use sensitized photooxygenation with rose bengal, monitor reactions via TLC/GC-MS, and characterize products using NMR and X-ray crystallography. Computational modeling (e.g., DFT) can predict regioselectivity .
Q. What experimental strategies address contradictions in reported bioactivities (e.g., pro-apoptotic vs. pro-survival effects)?
- Conduct dose- and time-dependent studies to identify biphasic effects.
- Use transcriptomic (RNA-seq) and proteomic (Western blot) analyses to map activated pathways (e.g., oxidative stress vs. heat shock proteins) .
- Validate findings across multiple cell lines with controls for genetic background and culture conditions .
Q. How can enzyme specificity in the biosynthesis of 9β-Pimara-7,15-dien-19-oic acid be mechanistically validated?
- Perform gene knockout/complementation in host systems (e.g., yeast, Nicotiana benthamiana).
- Use isotope labeling (e.g., ¹⁸O₂) to trace oxidation steps.
- Analyze kinetic parameters (Km, Vmax) via in vitro reconstitution of CYP enzymes with redox partners .
Q. What computational approaches predict the interaction of 9β-Pimara-7,15-dien-19-oic acid with biological targets?
- Molecular docking : Simulate binding to receptors (e.g., COX-2, NF-κB) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological & Reproducibility Considerations
Q. How should researchers document synthetic or isolation procedures to ensure reproducibility?
- Follow Beilstein Journal of Organic Chemistry guidelines: Provide detailed experimental sections, including solvent grades, reaction temperatures, and purification steps. Report NMR chemical shifts (δ, ppm) and coupling constants (Hz). For novel compounds, include elemental analysis and HRMS data .
- Use supplementary materials for extensive datasets (e.g., crystallographic coordinates, raw HPLC chromatograms) .
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s mechanisms?
- Apply FINER criteria : Ensure hypotheses are Feasible (e.g., accessible cell models), Novel (e.g., unexplored CYP isoforms), and Relevant (e.g., therapeutic potential).
- For translational studies, use PICO :
- Population: HeLa cells (cancer model).
- Intervention: 9β-Pimara-7,15-dien-19-oic acid treatment.
- Comparison: Untreated controls or standard drugs.
- Outcome: Apoptosis rate (flow cytometry) .
Data Analysis & Conflict Resolution
Q. How can researchers reconcile discrepancies in bioactivity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
